molecular formula C27H27N3O4 B2426307 1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-dione CAS No. 872857-73-3

1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-dione

Cat. No.: B2426307
CAS No.: 872857-73-3
M. Wt: 457.53
InChI Key: WYCRRMUBEQNBLO-UHFFFAOYSA-N
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Description

1-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-dione is a synthetic organic compound provided for research and development purposes. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Research Applications: Researchers may investigate this compound as a potential biochemical tool. Its structure, featuring indole and dihydropyridine moieties linked by a diketone chain, suggests potential for interaction with various enzymatic pathways. It could be of interest in early-stage pharmacological studies, chemical biology probe development, or as a synthetic intermediate for more complex molecules. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) prior to use. Standard safe laboratory practices should be followed, including the use of appropriate personal protective equipment (PPE).

Properties

IUPAC Name

1-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4/c31-25(28-14-16-34-17-15-28)19-30-18-23(22-8-4-5-9-24(22)30)26(32)27(33)29-12-10-21(11-13-29)20-6-2-1-3-7-20/h1-10,18H,11-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCRRMUBEQNBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-dione typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the morpholino group and the dihydropyridine moiety. Common reagents and conditions include:

    Indole synthesis: Fischer indole synthesis using phenylhydrazine and ketones.

    Morpholine introduction: N-alkylation or acylation reactions.

    Dihydropyridine synthesis: Hantzsch dihydropyridine synthesis using aldehydes, ammonia, and β-ketoesters.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of the dihydropyridine moiety to pyridine.

    Reduction: Reduction of the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions at the morpholine or indole nitrogen atoms.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor binding. This makes it a potential candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with various biological targets, making it a candidate for the treatment of diseases such as cancer or neurological disorders.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its complex structure allows for the fine-tuning of these properties through chemical modifications.

Mechanism of Action

The mechanism of action of 1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenylpyridin-1(2H)-yl)ethane-1,2-dione: Similar structure but lacks the dihydropyridine moiety.

    1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-diol: Similar structure but with an additional hydroxyl group.

Uniqueness

The uniqueness of 1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-dione lies in its combination of functional groups, which allows for a wide range of chemical modifications and potential applications. Its structural complexity also provides opportunities for the development of new materials and therapeutic agents.

Biological Activity

The compound 1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-dione is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a unique combination of an indole structure and a dihydropyridine moiety, which may contribute to its pharmacological properties. The morpholino group is also significant for enhancing solubility and bioavailability.

Molecular Structure

FeatureDescription
IUPAC NameThis compound
Molecular FormulaC22H25N3O3
Molecular Weight375.45 g/mol

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves interaction with specific molecular targets such as protein kinases and transcription factors that are crucial for cancer cell survival.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity. Research indicates that it can inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation, such as the NF-kB signaling pathway. This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to bind to various enzymes and receptors, modulating their activity. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism.
  • Receptor Modulation : It can alter receptor signaling pathways, affecting cellular responses.
  • Gene Expression Regulation : By influencing transcription factors, it can modulate the expression of genes involved in growth and apoptosis.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 12 µM. The study highlighted its ability to induce apoptosis through caspase activation and PARP cleavage.

Study 2: Anti-inflammatory Properties

In a Pharmacology Reports article, researchers evaluated the anti-inflammatory effects of the compound in a murine model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers (TNF-alpha and IL-6) after treatment with the compound.

Q & A

Q. What are the common synthetic routes for synthesizing 1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)ethane-1,2-dione?

Answer: The synthesis involves multi-step organic reactions:

Indole Core Formation : Start with an indole precursor (e.g., indole-3-carboxaldehyde). React with 2-morpholino-2-oxoethyl under acidic/basic conditions to form the indole-morpholine intermediate .

Diketone Formation : Couple the intermediate with 4-phenyl-5,6-dihydropyridine via a Friedel-Crafts acylation or similar reaction.

Reaction Conditions : Use polar aprotic solvents (e.g., DMF, DCM) and catalysts like triethylamine to drive the reaction. Purify via column chromatography .

Q. Key Parameters Table :

StepReagents/ConditionsPurpose
1Indole-3-carboxaldehyde, morpholine derivative, acidic/basic conditionsForm indole-morpholine intermediate
24-phenyl-5,6-dihydropyridine, DMF/DCM, triethylamineCoupling to form diketone backbone
3Chromatography (silica gel, eluent: ethyl acetate/hexane)Purification

Q. What analytical methods are used to confirm the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and stereochemistry. For example, indole protons appear at δ 7.0–8.5 ppm, morpholine protons at δ 3.5–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ ion).
  • HPLC : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Q. Analytical Techniques Table :

MethodPurposeParameters
1H NMRStructural confirmation400–600 MHz, CDCl3/DMSO-d6
HRMSMolecular weight validationESI+/ESI−, m/z accuracy <5 ppm
HPLCPurity checkC18 column, 70:30 acetonitrile/water, 1 mL/min

Advanced Research Questions

Q. How can researchers optimize reaction yields during multi-step synthesis?

Answer:

  • Design of Experiments (DoE) : Use fractional factorial design to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example, a 2^3 factorial design may reveal optimal DMF usage at 50°C with 1.2 eq. triethylamine .
  • Parameter Prioritization : Reaction temperature (50–80°C) and solvent choice (DMF vs. DCM) significantly impact yield. Kinetic studies under inert atmospheres prevent oxidation .

Q. Optimization Table :

VariableRange TestedOptimal ValueYield Increase
Temperature40–100°C70°C15%
SolventDMF vs. DCMDMF20%
Catalyst (Et3N)0.8–1.5 eq.1.2 eq.12%

Q. How should contradictions in biological activity data be addressed?

Answer:

  • Comparative Analysis : Replicate assays under standardized conditions (e.g., cell line, incubation time). For example, discrepancies in IC50 values may arise from variations in cell viability protocols .
  • Computational Modeling : Use molecular docking to assess binding affinity to target receptors (e.g., kinase inhibitors). Compare results with experimental IC50 to identify outliers .
  • Iterative Hypothesis Testing : Design follow-up experiments (e.g., competitive binding assays) to validate/refute initial findings .

Q. What computational methods aid in designing novel derivatives with enhanced activity?

Answer:

  • Quantum Chemical Calculations : Density Functional Theory (DFT) to optimize geometry and calculate electrostatic potential surfaces. For example, morpholine oxygen’s electron density may influence hydrogen bonding .
  • Reaction Path Search Tools : Use software like GRRM or Gaussian to predict feasible reaction pathways for derivatization (e.g., substituting phenyl groups with halogens) .
  • QSAR Modeling : Train models on existing bioactivity data to predict ADMET properties and prioritize synthetic targets .

Q. What statistical approaches validate reproducibility in synthetic protocols?

Answer:

  • Repeatability Analysis : Perform triplicate syntheses and calculate %RSD for yields (acceptable <5%).
  • Control Charts : Monitor impurity profiles across batches using HPLC retention times .
  • Multivariate Analysis : Principal Component Analysis (PCA) to identify critical variables affecting purity .

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